(+)-DIOP

Asymmetric Hydrogenation Sulfur Tolerance Pharmaceutical Intermediates

(+)-DIOP [(2S,3S)-(+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] is a historically foundational C2-symmetric chiral bisphosphine ligand that pioneered the modern era of rhodium-catalyzed asymmetric hydrogenation. Unlike many ligands that are optimized for narrow substrate classes, (+)-DIOP's performance profile spans dehydroamino acids, enamides, and challenging heterocyclic substrates, where it delivers quantifiable enantiomeric excesses (up to 78% ee for thiophene-containing substrates).

Molecular Formula C31H32O2P2
Molecular Weight 498.5 g/mol
CAS No. 37002-48-5
Cat. No. B1274266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-DIOP
CAS37002-48-5
Molecular FormulaC31H32O2P2
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1
InChIKeyVCHDBLPQYJAQSQ-LOYHVIPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (+)-DIOP (CAS 37002-48-5) Remains a Critical Purchase for Asymmetric Hydrogenation Research


(+)-DIOP [(2S,3S)-(+)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane] is a historically foundational C2-symmetric chiral bisphosphine ligand that pioneered the modern era of rhodium-catalyzed asymmetric hydrogenation . Unlike many ligands that are optimized for narrow substrate classes, (+)-DIOP's performance profile spans dehydroamino acids, enamides, and challenging heterocyclic substrates, where it delivers quantifiable enantiomeric excesses (up to 78% ee for thiophene-containing substrates) [1]. Its defining structural feature—a 7-membered chelate ring with a built-in ketal backbone—creates a conformational mobility profile that directly impacts catalytic performance in ways that simpler 5-membered chelate ligands like DuPHOS or axially rigid ligands like BINAP cannot replicate .

The Risks of Generic Imitation: Why (+)-DIOP Cannot Be Simply Replaced by BINAP or DuPHOS


Procurement professionals and researchers cannot assume that any C2-symmetric bisphosphine ligand will deliver equivalent results to (+)-DIOP. Head-to-head studies reveal that ligand architecture profoundly dictates enantioselectivity, particularly for non-standard substrates. For example, in the hydrogenation of monosubstituted pyridines, (+)-DIOP achieves ees of 24–27%, nearly matching or exceeding BINAP, while ferrocenyl ligands like Josiphos can show dramatically lower performance . Conversely, for enamides, both (+)-DIOP and BINAP are outperformed by electron-rich bisphospholanes like DuPHOS, which give >90% ee [1]. Notably, (+)-DIOP exhibits sulfur tolerance that is absent in many analogs—a feature that directly determines success when reducing thiophene-containing pharmaceutical intermediates [2]. Generic substitution thus risks catastrophic drops in enantioselectivity or complete catalyst poisoning.

Quantitative Head-to-Head Evidence: Where (+)-DIOP Objectively Outperforms Its Closest Analogs


Superior Enantioselectivity for Thiophene-Containing Dehydroamino Acids vs. BINAP Analogs

In the rhodium-catalyzed hydrogenation of 2-benzamido(acetamido)-3-(2-thienyl)-2-propenoic acids, (+)-DIOP delivers enantiomeric excess up to 78% with quantitative conversion [1]. Critically, the Rh-DIOP catalyst was insensitive to sulfur poisoning—a common deactivation pathway for Rh-BINAP and Rh-DuPHOS systems that renders them ineffective for thiophene-based substrates [1]. This represents a substrate class where (+)-DIOP holds a unique, quantified advantage over otherwise higher-performing generalist ligands.

Asymmetric Hydrogenation Sulfur Tolerance Pharmaceutical Intermediates

Competitive Performance for Monosubstituted Pyridine Hydrogenation vs. BINAP and Josiphos

In a systematic comparative study of Rh-diphosphine catalysts for hydrogenation of ethyl picolinate (substrate 1), (+)-DIOP achieved 27% ee, which is directly comparable to BINAP's 27% ee under identical conditions . For the 3-substituted pyridine isomer (substrate 2), (+)-DIOP gave 45% ee, outperforming BINAP (40% ee) and dramatically exceeding ferrocenyl Josiphos-type ligands such as PPF-P(t-Bu)2, which showed only 9% ee . This demonstrates that (+)-DIOP maintains a measurable, competitive edge in heterocyclic arene hydrogenation, a notoriously difficult substrate class.

Heterocycle Hydrogenation Pyridine Reduction Rh-Diphosphine Catalysis

Measurable Sustained Activity in the Presence of Poisons: A Sulfur-Tolerance Benchmark

A documented, quantified instance of (+)-DIOP's sulfur tolerance was observed in the hydrogenation of sulfur-containing prochiral olefins, where quantitative conversion and high ee were maintained [1]. In contrast, for a related Schiff base hydrogenation, both DIOP and DIPAMP were noted as 'much less effective' than other ligands when catalyst poisoning or decomposition occurred, with optical yields dropping below reproducible thresholds [2]. This demonstrates that while (+)-DIOP is not universally robust, it uniquely retains activity in specific poison-containing environments where general-purpose ligands fail.

Catalyst Robustness Sulfur Poisoning Process Chemistry

7-Ring Chelate Conformational Mobility: A Structural Differentiation from 5-Ring Ligands

(+)-DIOP forms a 7-membered chelate ring upon metal coordination, a structural feature it shares with BINAP but which differentiates it from 5-ring chelate ligands like DuPHOS and CHIRAPHOS [1]. X-ray crystallographic and computational analyses show that this 7-ring chelate introduces conformational flexibility (puckering) that can be modulated by the ketal backbone, whereas 5-ring chelates adopt more rigid envelope conformations [1]. The practical consequence is that (+)-DIOP can adapt to sterically demanding substrates that would clash with a rigidified catalytic pocket, as evidenced by its superior performance over DuPHOS for certain sterically congested beta-acylamido acrylate derivatives [2].

Ligand Design Chelate Conformation Asymmetric Induction

Procurement-Optimized Scenarios: When a Purchase of (+)-DIOP Is the Evidence-Backed Decision


Pharmaceutical R&D Campaigns Involving Thiophene or Sulfur-Containing Intermediates

When reducing prochiral olefins embedded in thiophene, thiazole, or other sulfur-containing heterocyclic building blocks, (+)-DIOP is the ligand of choice. Multiple studies confirm that Rh-BINAP and related systems rapidly deactivate via sulfur coordination, while (+)-DIOP maintains catalytic competence and delivers up to 78% ee [1]. This is a distinct, quantified advantage that directly impacts project timelines and cost-efficiency. Procurement should prioritize a ligand batch with ≥98% purity and confirmed enantiomeric purity to avoid batch-to-batch variability in poison-containing reactions.

Academic or Industrial Laboratories Conducting Broad Heterocyclic Substrate Screening

For a research group that needs one reliable ligand for hydrogenation of pyridines, furans, and related heterocyclic arenes, (+)-DIOP offers the highest average benchmark performance. It delivers competitive ees (24–45%) across multiple pyridine regioisomers, outperforming Josiphos-type ferrocenyl ligands and matching or exceeding BINAP . This eliminates the need to purchase and screen a panel of specialized ferrocenyl ligands for initial feasibility studies.

Development of Conformationally Flexible Catalyst Systems for Sterically Demanding Substrates

When hydrogenating substrates with bulky substituents adjacent to the olefin, the 7-membered chelate ring of (+)-DIOP offers a conformational flexibility advantage over rigid 5-ring chelate ligands [2]. In the hydrogenation of isomeric beta-acylamido beta-alkylacrylates, (+)-DIOP provides a distinct substrate scope profile compared to DuPHOS, particularly for sterically encumbered Z-configured substrates where the flexible chelate can accommodate substrate approach more readily [2]. This makes it a strategic acquisition for groups targeting non-standard beta-amino acid scaffolds.

Educational and Historical Catalyst System Training

Due to its foundational role in the development of asymmetric catalysis, (+)-DIOP remains a preferred procurement item for academic teaching laboratories focused on catalytic methodology. Its well-characterized behavior and reproducible catalytic profile in classic benchmark reactions (e.g., dehydroamino acid hydrogenation) provide a controlled, predictable platform for method development training . This reduces experimental variability for trainees.

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